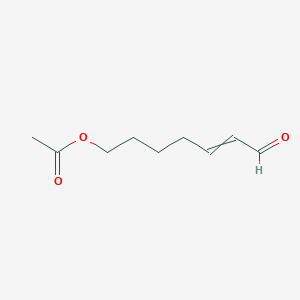
3-Methyl-2,5-thiophenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,5-thiophenedisulfonamide is an organic compound with the molecular formula C5H8N2O4S3. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-thiophenedisulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of sulfonamide groups. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of sulfonamide groups can be achieved using amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired compound. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,5-thiophenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can participate in substitution reactions where the sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
3-Methyl-2,5-thiophenedisulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,5-thiophenedisulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Methyl-2,5-thiophenedisulfonamide include other thiophene derivatives such as:
- 3-Methyl-2,4-thiophenedisulfonamide
- 2,5-Dimethylthiophene
- 2,5-Thiophenedicarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of sulfonamide groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
104096-20-0 |
|---|---|
Fórmula molecular |
C5H8N2O4S3 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
3-methylthiophene-2,5-disulfonamide |
InChI |
InChI=1S/C5H8N2O4S3/c1-3-2-4(13(6,8)9)12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11) |
Clave InChI |
NTNGVSKXRZHHOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


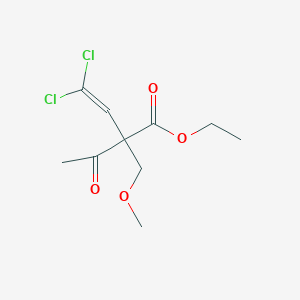
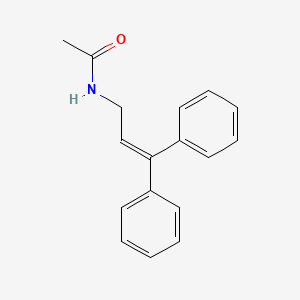
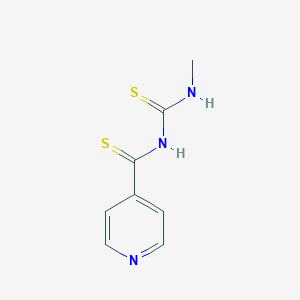
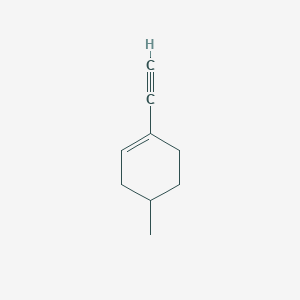
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
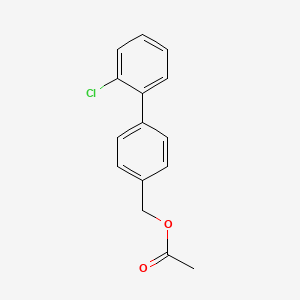
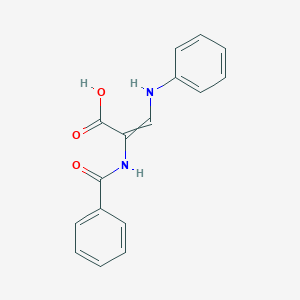
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
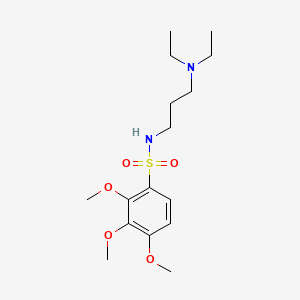

![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
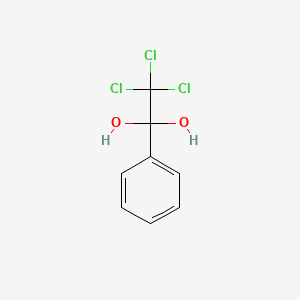
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
